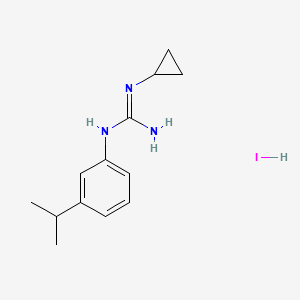
2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide, also known as CR665, is a selective antagonist of the N-type voltage-gated calcium channel. It is a promising drug candidate for the treatment of chronic pain, as it has shown to be effective in preclinical studies.
Mechanism of Action
2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide acts as a selective antagonist of the N-type voltage-gated calcium channel. This channel plays a crucial role in the transmission of pain signals in the nervous system. By blocking this channel, 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide reduces the release of neurotransmitters involved in pain signaling, leading to a reduction in pain perception.
Biochemical and Physiological Effects:
In addition to its analgesic properties, 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide has been shown to have anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the development of chronic pain. 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide also has a favorable safety profile, with no significant adverse effects observed in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide is its selectivity for the N-type voltage-gated calcium channel. This allows for targeted modulation of pain signaling, without affecting other physiological functions. However, one limitation of 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide is its poor solubility, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide. One area of interest is the development of more potent and selective analogs of 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide. Another potential avenue of research is the investigation of the role of 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide in the modulation of pain signaling in different regions of the nervous system. Finally, there is a need for further studies to determine the safety and efficacy of 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide in clinical trials.
Conclusion:
In conclusion, 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide is a promising drug candidate for the treatment of chronic pain. Its selective antagonism of the N-type voltage-gated calcium channel makes it a targeted and effective analgesic. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of pain and other disorders.
Synthesis Methods
The synthesis of 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide involves the reaction of 2-cyclopropylguanidine with 3-bromo-2-isopropyltoluene in the presence of a palladium catalyst. The resulting product is then treated with hydroiodic acid to form the hydroiodide salt of 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide.
Scientific Research Applications
2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide has been extensively studied in preclinical models of chronic pain. It has been shown to be effective in reducing neuropathic pain, inflammatory pain, and cancer-induced pain. In addition to its analgesic properties, 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide has also been investigated for its potential use in the treatment of drug addiction and depression.
properties
IUPAC Name |
2-cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3.HI/c1-9(2)10-4-3-5-12(8-10)16-13(14)15-11-6-7-11;/h3-5,8-9,11H,6-7H2,1-2H3,(H3,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPHWFMZORWAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=NC2CC2)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-chlorophenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639627.png)
![N-[[2-(hydroxymethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B6639634.png)
![1-[2-[3-(Hydroxymethyl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B6639637.png)
![1-[1-(3-ethoxyphenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639645.png)

![1-(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-[[2-(hydroxymethyl)phenyl]methyl]urea](/img/structure/B6639662.png)
![1-(1-butylpiperidin-4-yl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639670.png)
![1-[(4-Bromophenyl)methyl]-2-ethyl-1-methylguanidine;hydroiodide](/img/structure/B6639674.png)



![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[2-(hydroxymethyl)phenyl]methyl]propanamide](/img/structure/B6639689.png)
![2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide](/img/structure/B6639713.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B6639725.png)